An In-depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-bromo-1-(quinolin-6-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The functionalization of this scaffold is a key strategy for the discovery of novel and potent drug candidates. Within this context, 2-bromo-1-(quinolin-6-yl)ethanone emerges as a pivotal intermediate. Its structure combines the biologically significant quinoline core with a highly reactive α-bromoketone moiety. This dual functionality makes it an exceptionally valuable building block, enabling chemists to introduce a variety of molecular complexities and pharmacophores through well-established synthetic transformations.
This technical guide provides an in-depth exploration of 2-bromo-1-(quinolin-6-yl)ethanone, covering its fundamental properties, validated synthetic protocols, key chemical transformations, and its demonstrated utility in the synthesis of biologically active molecules. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.
Physicochemical and Structural Properties
2-bromo-1-(quinolin-6-yl)ethanone is a solid at room temperature, and its identity is unequivocally established by its CAS number. A summary of its core properties is presented below.
| Property | Value | Source |
| CAS Number | 97596-07-1 | [2], [3] |
| IUPAC Name | 2-bromo-1-(quinolin-6-yl)ethanone | [2] |
| Molecular Formula | C₁₁H₈BrNO | [2], [3] |
| Molecular Weight | 250.09 g/mol | [2], [3] |
| Synonyms | 2-Bromo-1-(6-quinolinyl)ethanone, Ethanone, 2-bromo-1-(6-quinolinyl)- | |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |
| XLogP3 | 2.4 | [2] |
Note: Experimental melting and boiling points are not widely reported in publicly available literature. For reference, the analogous compound 2-bromo-1-phenylethanone has a melting point of approximately 50 °C.[4]
Synthesis of 2-bromo-1-(quinolin-6-yl)ethanone
The most direct and widely utilized method for preparing the title compound is the α-bromination of the corresponding ketone, 1-(quinolin-6-yl)ethanone. This reaction leverages the acidic nature of the α-protons, which are activated by the adjacent carbonyl group, allowing for electrophilic substitution by bromine.
Causality in Experimental Design
The choice of reaction conditions is critical for achieving high yield and purity.
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Solvent: A relatively non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is preferred to dissolve the starting ketone without participating in the reaction.[5]
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Temperature: The reaction is conducted at low temperatures (typically 0-5 °C) to control the reaction rate. This minimizes the formation of di-brominated and other side products, which can arise from the exothermic nature of the reaction and the increased reactivity of the product under harsher conditions.[5]
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Reagent Addition: Molecular bromine (Br₂) is added dropwise to maintain a low instantaneous concentration, further ensuring selective mono-bromination.
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Work-up: A wash with a mild base, such as aqueous sodium bicarbonate solution, is essential to neutralize the hydrobromic acid (HBr) byproduct and to quench any unreacted bromine.[5]
Experimental Protocol: α-Bromination
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Dissolution: Dissolve 1-(quinolin-6-yl)ethanone (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Bromine Addition: Add a solution of molecular bromine (1.05 eq) in DCM dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the reddish-brown color of bromine disappears and gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 2-bromo-1-(quinolin-6-yl)ethanone as a solid. This method has been reported to yield the product in approximately 85% yield.[5]
Caption: Synthetic workflow for 2-bromo-1-(quinolin-6-yl)ethanone.
Chemical Reactivity and Derivatization Pathways
The synthetic utility of 2-bromo-1-(quinolin-6-yl)ethanone is dominated by the reactivity of its α-bromoketone functional group. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.[5]
Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
A prominent application is in the construction of thiazole-containing compounds, which are themselves important pharmacophores. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.
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Mechanism: The sulfur atom of the thioamide acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.
Construction of Fused Imidazo[2,1-b]thiazole Scaffolds
This compound is also a key precursor for building more complex, fused heterocyclic systems like imidazo[2,1-b]thiazoles, which are of significant interest in medicinal chemistry.[5]
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Mechanism & Protocol: The synthesis is achieved by reacting 2-bromo-1-(quinolin-6-yl)ethanone with a 2-aminothiazole derivative.
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Nucleophilic Attack: The exocyclic amino group of 2-aminothiazole attacks the α-carbon of the bromoketone, displacing the bromide ion to form an intermediate.
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Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring in the intermediate then attacks the carbonyl carbon.
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Dehydration: The resulting bicyclic alcohol readily dehydrates, often under acidic or heated conditions, to form the final aromatic 6-(quinolin-6-yl)imidazo[2,1-b]thiazole product.[5]
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Caption: Key derivatization pathways from the core reagent.
Applications in Drug Discovery & Medicinal Chemistry
The true value of 2-bromo-1-(quinolin-6-yl)ethanone is realized in its application as a scaffold for generating libraries of compounds for biological screening. The quinoline ring is a known pharmacophore in antitubercular and antibacterial drug discovery.[1][5]
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Antitubercular Agents: Research has demonstrated that modifications on the quinoline scaffold can lead to potent activity against Mycobacterium tuberculosis. This intermediate allows for the exploration of the structure-activity relationship (SAR) at the 6-position by enabling the attachment of various heterocyclic and functional groups.[5]
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Antibacterial Agents: The presence of bromine atoms on a quinoline ring has been shown to significantly enhance antibacterial activity, particularly against Gram-negative bacteria.[1] By using 2-bromo-1-(quinolin-6-yl)ethanone, medicinal chemists can synthesize novel quinoline derivatives and test their efficacy against a panel of bacterial strains, including multi-drug resistant variants.[5]
Safety, Handling, and Storage
As a reactive α-bromoketone, 2-bromo-1-(quinolin-6-yl)ethanone requires careful handling to ensure laboratory safety.
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Hazard Classification:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation. (Based on GHS classifications for similar compounds)[3]
-
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. α-Bromoketones are often lachrymators (tear-producing agents), so proper ventilation is critical.[6] Do not eat, drink, or smoke in the handling area.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][6] Recommended storage temperature is 2-8 °C.[3]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
Conclusion
2-bromo-1-(quinolin-6-yl)ethanone is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its well-defined reactivity, rooted in the principles of physical organic chemistry, provides a reliable and versatile platform for synthesizing novel molecular architectures based on the privileged quinoline scaffold. By understanding its properties, synthesis, and chemical behavior, researchers can effectively employ this compound to generate diverse libraries of potential therapeutic agents, accelerating the discovery of new treatments for a range of human diseases.
References
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El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties . MDPI. Available at: [Link]
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2-Bromo-1-(quinolin-6-yl)ethan-1-one . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One . Medires. Available at: [Link]
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Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein . RSC Publishing. Available at: [Link]
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Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) . Cheméo. Available at: [Link]
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